1-(p-Ethoxycarbonyl-phenoxy)-propan-2-ol
Description
1-(p-Ethoxycarbonyl-phenoxy)-propan-2-ol is a propan-2-ol derivative featuring a phenoxy group substituted with an ethoxycarbonyl moiety at the para position. This compound is likely synthesized via nucleophilic substitution or esterification reactions, similar to other phenoxy-propanol derivatives .
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
ethyl 4-(2-hydroxypropoxy)benzoate |
InChI |
InChI=1S/C12H16O4/c1-3-15-12(14)10-4-6-11(7-5-10)16-8-9(2)13/h4-7,9,13H,3,8H2,1-2H3 |
InChI Key |
CKJADFJULPMWEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Basic Phenoxy-propan-2-ol Derivatives
1-Phenoxypropan-2-ol (CAS 770-35-4):
- Molecular Formula : C₉H₁₂O₂
- Molecular Weight : 152.19 g/mol
- Key Features : Simplest analog lacking substituents on the phenyl ring. Used as a solvent or preservative in cosmetics .
1-(2-Ethoxy-phenoxy)-propan-2-ol (CAS 14754-63-3):
- Molecular Formula : C₁₁H₁₆O₃
- Molecular Weight : 196.24 g/mol
- Key Features: Ethoxy group at the ortho position enhances steric hindrance and alters electronic properties. Limited bioactivity data available; safety profiles highlight acute oral toxicity (H302) and respiratory irritation (H335) .
Ethoxycarbonyl and Ester-Functionalized Analogs
1-(p-Methoxycarbonyl-phenoxy)-propan-2-ol (hypothetical analog):
- Molecular Formula : C₁₁H₁₄O₄
- Molecular Weight : 210.23 g/mol
Virolanol B (from ):
- Structure : A diarylpropane with methoxy and methylenedioxy substituents.
- Bioactivity: Exhibits anti-inflammatory activity (IC₅₀ = 4.00 μmol/L for NO inhibition in RAW264.7 cells) .
Complex Ether and Glycol Derivatives
Tripropylene Glycol Monomethyl Ether (CAS 20324-33-8):
Amino-Substituted Derivatives
1-(2-Allyl-phenoxy)-3-amino-propan-2-ol (CAS 32352-07-1):
- Molecular Formula: C₁₁H₁₅NO₂
- Molecular Weight : 207.27 g/mol
- No bioactivity data is provided .
Nadolol Impurity F (CAS 15230-34-9):
- Structure: Contains a naphthalenyloxy and tert-butylamino group.
- Relevance : Demonstrates the importance of stereochemistry in β-blocker analogs, though unrelated to ethoxycarbonyl derivatives .
Structural and Functional Comparison Table
Key Observations and Gaps
- Bioactivity: Anti-inflammatory effects are noted in diarylpropanes (e.g., Virolanol B) but absent in simpler phenoxy-propanols. The ethoxycarbonyl group’s role remains unexplored .
- Safety : Ethoxy and methoxy substituents correlate with increased hazards (e.g., respiratory irritation), but data on ethoxycarbonyl derivatives is lacking .
- Synthesis: Most analogs are synthesized via nucleophilic substitution or esterification, suggesting feasible routes for 1-(p-Ethoxycarbonyl-phenoxy)-propan-2-ol .
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